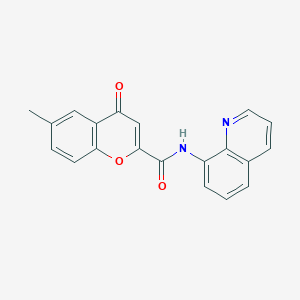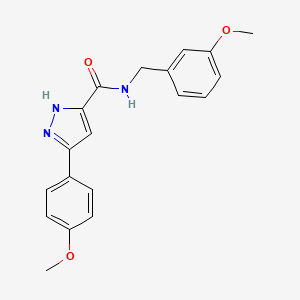![molecular formula C21H18ClN3O2S B11304882 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11304882.png)
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-4-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-1-(2-メトキシベンジル)-1,2-ジヒドロ-3H-ピロール-3-オンは、アミノ基、クロロフェニル基、チアゾール環、メトキシベンジル基など、独特な官能基の組み合わせを特徴とする複雑な有機化合物です。この化合物は、潜在的な生物活性と創薬における応用から、医化学において大きな関心を集めています。
準備方法
合成経路と反応条件
5-アミノ-4-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-1-(2-メトキシベンジル)-1,2-ジヒドロ-3H-ピロール-3-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
チアゾール環の形成: チアゾール環は、4-クロロフェニルイソチオシアネートとα-ブロモアセトフェノンを、トリエチルアミンなどの塩基の存在下で反応させることで合成できます。
アミノ基の導入: アミノ基は、チアゾール中間体をアンモニアまたはアミン誘導体と反応させることで導入されます。
ピロールオンの形成: ピロールオン環は、中間体を無水酢酸などの適切な試薬と環化させることで形成されます。
メトキシベンジル基の付加:
工業的生産方法
この化合物の工業的生産には、大規模生産に最適化された、同様の合成経路が用いられる場合があります。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、収率の向上と反応時間の短縮を目的とした触媒の使用が含まれます。
化学反応の分析
反応の種類
5-アミノ-4-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-1-(2-メトキシベンジル)-1,2-ジヒドロ-3H-ピロール-3-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にクロロフェニル基とメトキシベンジル基で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下で、アミンやチオールなどの求核剤。
主要な生成物
酸化: 酸素含有官能基が追加された酸化誘導体。
還元: 水素化された官能基を含む還元誘導体。
置換: 元の官能基に代わって新しい官能基が置換された置換誘導体。
科学的研究の応用
5-アミノ-4-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-1-(2-メトキシベンジル)-1,2-ジヒドロ-3H-ピロール-3-オンには、いくつかの科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性が研究されています。
医学: 抗がん剤、抗菌剤、抗炎症作用など、潜在的な治療効果が調査されています。
産業: 新しい材料と化学プロセスの開発に使用されています。
作用機序
5-アミノ-4-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-1-(2-メトキシベンジル)-1,2-ジヒドロ-3H-ピロール-3-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合することで酵素活性を阻害するか、アゴニストまたはアンタゴニストとして作用することで受容体活性を調節する可能性があります。正確な経路と分子標的は、特定の生物学的コンテキストと化合物の官能基によって異なります。
類似の化合物との比較
類似の化合物
2-アミノチアゾール誘導体: これらの化合物は、チアゾール環とアミノ基を共有しており、幅広い薬理作用で知られています。
4-クロロフェニル誘導体: 4-クロロフェニル基を含む化合物は、しばしば抗菌作用と抗がん作用について研究されています。
メトキシベンジル誘導体: これらの化合物は、酵素阻害剤と受容体モジュレーターとしての可能性が調査されています。
独自性
5-アミノ-4-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-1-(2-メトキシベンジル)-1,2-ジヒドロ-3H-ピロール-3-オンは、独自の化学的および生物学的特性をもたらす、官能基の組み合わせにより独特です。この独自性により、研究や潜在的な治療用途にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
2-aminothiazole derivatives: These compounds share the thiazole ring and amino group, and are known for their broad pharmacological activities.
4-chlorophenyl derivatives: Compounds with the 4-chlorophenyl group are often studied for their antimicrobial and anticancer properties.
Methoxybenzyl derivatives: These compounds are investigated for their potential as enzyme inhibitors and receptor modulators.
Uniqueness
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C21H18ClN3O2S |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(2-methoxyphenyl)methyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H18ClN3O2S/c1-27-18-5-3-2-4-14(18)10-25-11-17(26)19(20(25)23)21-24-16(12-28-21)13-6-8-15(22)9-7-13/h2-9,12,23,26H,10-11H2,1H3 |
InChIキー |
QKXIWKFOMQKJSG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B11304815.png)
![N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11304823.png)
![5-(Butan-2-ylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11304825.png)
![2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11304835.png)
![6-chloro-7-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11304837.png)
![2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11304845.png)

![N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11304852.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304854.png)
![N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11304867.png)

![N6-allyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304876.png)
![3,5-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304884.png)
